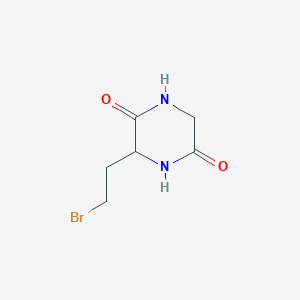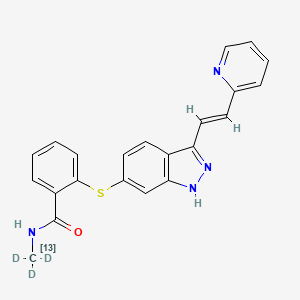
Axitinib-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib-13C-d3 is a labeled version of axitinib, a potent inhibitor of vascular endothelial growth factor receptors. It is used primarily as an internal standard for the quantification of axitinib in various analytical methods such as gas chromatography and liquid chromatography-mass spectrometry . Axitinib itself is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma .
Preparation Methods
The preparation of Axitinib-13C-d3 involves the incorporation of stable isotopes of carbon and deuterium into the axitinib molecule. This is typically achieved through synthetic routes that involve the use of labeled precursors. The reaction conditions often include the use of solvents like acetonitrile, dimethyl sulfoxide, and methanol . Industrial production methods for isotopically labeled compounds like Axitinib-13C-d3 are highly specialized and involve rigorous quality control to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Axitinib-13C-d3, like its parent compound axitinib, undergoes various chemical reactions. These include:
Oxidation: Axitinib can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert axitinib back to its original form from its oxidized derivatives.
Substitution: Axitinib can undergo substitution reactions where functional groups are replaced with others under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of axitinib with modified functional groups .
Scientific Research Applications
Axitinib-13C-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard in mass spectrometry for the accurate quantification of axitinib in biological samples . This is crucial for pharmacokinetic studies and drug metabolism research. Additionally, axitinib and its labeled versions are used in cancer research to study their effects on tumor growth and angiogenesis .
Mechanism of Action
The mechanism of action of Axitinib-13C-d3 is similar to that of axitinib. It selectively inhibits the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3, which are involved in the angiogenesis process . By blocking these receptors, axitinib prevents the formation of new blood vessels that tumors need to grow and spread . This inhibition of angiogenesis is a key factor in its effectiveness as an anti-cancer agent .
Comparison with Similar Compounds
Axitinib-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical methods. Similar compounds include:
Axitinib: The parent compound, used in cancer treatment.
Axitinib D3: Another deuterated version of axitinib, used for similar purposes.
Other Tyrosine Kinase Inhibitors: Compounds like sunitinib and sorafenib, which also inhibit VEGFR but have different pharmacokinetic profiles and clinical applications.
Axitinib-13C-d3 stands out due to its specific use in precise quantification and its role in enhancing the accuracy of pharmacokinetic studies .
Properties
Molecular Formula |
C22H18N4OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1+1D3 |
InChI Key |
RITAVMQDGBJQJZ-QUYHSVBSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


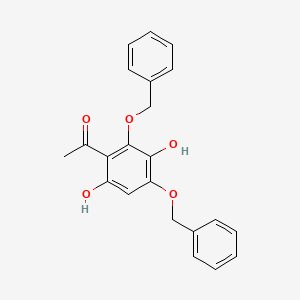

![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
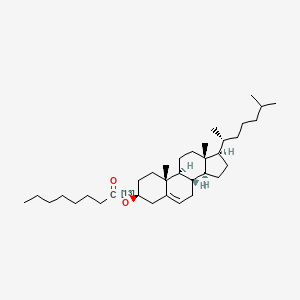
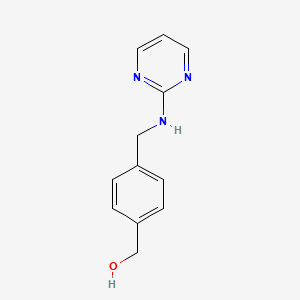
![N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt](/img/structure/B1503784.png)
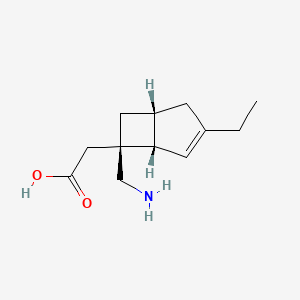
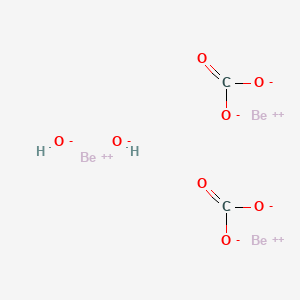
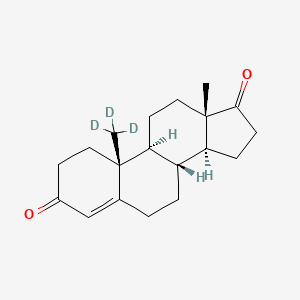

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)

